N-(3-Chloro-2-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-methylphenyl group, a triazinyl sulfanyl linkage, and a propanamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine derivative with a thiol compound.
Coupling with the Chloro-Methylphenyl Group: This step involves the coupling of the triazine-sulfanyl intermediate with 3-chloro-2-methylphenylamine.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions or as a probe in biochemical assays due to its specific functional groups.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for developing new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(3-Chloro-2-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The triazine ring and sulfanyl group are likely involved in these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-{[5-oxo-6-(2-aminophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
- N-(3-Chloro-2-methylphenyl)-2-{[5-oxo-6-(2-hydroxyphenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
Uniqueness
Compared to similar compounds, N-(3-Chloro-2-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is unique due to the presence of the propanamide group, which may enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups can lead to distinct biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C22H22ClN5O3S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C22H22ClN5O3S/c1-4-18(29)24-17-10-6-5-8-14(17)19-21(31)26-22(28-27-19)32-13(3)20(30)25-16-11-7-9-15(23)12(16)2/h5-11,13H,4H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
HEPJZOOCFPMVQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SC(C)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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